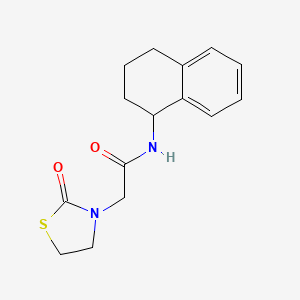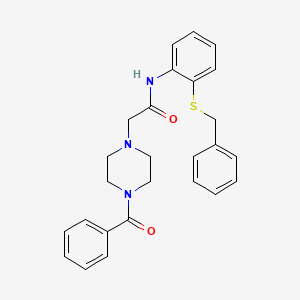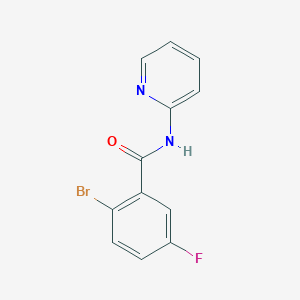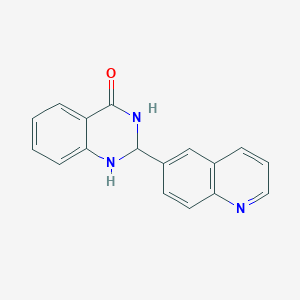
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TTA-A2, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the thiazolidinedione class of compounds and has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用机制
The exact mechanism of action of 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. One of the primary mechanisms of action is through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates various metabolic processes. Activation of PPARγ by this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition to its effects on cancer cells, this compound has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). This may contribute to its anti-inflammatory effects and make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide for lab experiments is its ability to selectively activate PPARγ without affecting other nuclear receptors. This makes it a valuable tool for studying the role of PPARγ in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. One area of research is in the development of new cancer therapies based on this compound. Studies have shown that this compound can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy, which may make it a valuable adjuvant therapy for cancer patients. Additionally, this compound has been shown to have potential applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成方法
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various reagents. One of the most commonly used methods involves the reaction of 2-mercaptoacetic acid with 1,2,3,4-tetrahydronaphthalene to form 2-(1,2,3,4-tetrahydronaphthalen-1-ylthio)acetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercapto-1,3-thiazolidine to form this compound.
科学研究应用
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism in the treatment of cancer.
属性
IUPAC Name |
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(10-17-8-9-20-15(17)19)16-13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,13H,3,5,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRJXHWAYBHJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3CCSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanone](/img/structure/B7454517.png)


![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B7454549.png)
![4-oxo-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7454557.png)

![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
![N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-4-(phenylsulfamoyl)benzamide](/img/structure/B7454586.png)
![3'-[[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7454592.png)
![5-(carbamoylamino)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B7454597.png)

![N-cyclohexyl-2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7454608.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)
